molecular formula C30H42O8 B1448204 (2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid CAS No. 105742-76-5

(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

Cat. No. B1448204
M. Wt: 530.6 g/mol
InChI Key: BTYTWXWAFWKSTA-LBAZHYSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ganoderic acid C6 is a triterpene that has been found in G. lucidum.

Scientific Research Applications

Antimicrobial and Antitumor Activities

A study by Shaheen et al. (2014) explored the synthesis of triorganotin(IV) derivatives of sodium deoxycholate, a compound related to the specified chemical structure. These compounds demonstrated significant antifungal and anticancer activities, suggesting potential applications in treating related conditions (Shaheen et al., 2014).

Liver X Receptor Agonists

Ching (2013) synthesized bile acid analogs, including a compound with a similar structure, to modulate Liver X receptors (LXRs). LXRs are crucial for cholesterol metabolism and are implicated in diseases like atherosclerosis and Alzheimer’s. These analogs demonstrated promising LXR agonist activity, indicating potential for therapeutic use (Ching, 2013).

Structural and Conformational Analysis

Ketuly et al. (2010) studied the crystal structure of a steroid compound closely related to the specified chemical structure. Understanding the molecular conformation can be crucial in designing drugs with specific interactions and functions (Ketuly et al., 2010).

Synthesis of Aromatic-Steroid Derivatives

Valverde et al. (2013) conducted research on the synthesis of an aromatic-steroid derivative, closely related to the specified compound. The synthesis method and the structural confirmation of these compounds contribute to the development of steroid-based pharmaceuticals (Valverde et al., 2013).

properties

IUPAC Name

(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19-20,25,33,36H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17-,19?,20+,25-,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYTWXWAFWKSTA-LBAZHYSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)CC4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347633
Record name Ganoderic acid C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 102004760

CAS RN

105742-76-5
Record name Ganoderic acid C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Reactant of Route 2
(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Reactant of Route 3
(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Reactant of Route 4
(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Reactant of Route 5
(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
Reactant of Route 6
(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid

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